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molecular formula C18H22N2O3 B8544384 N-(3-tert-Butyl-2-hydroxy-5-methoxyphenyl)-N'-phenylurea CAS No. 195312-23-3

N-(3-tert-Butyl-2-hydroxy-5-methoxyphenyl)-N'-phenylurea

Cat. No. B8544384
M. Wt: 314.4 g/mol
InChI Key: NQJHABPGIVMYIJ-UHFFFAOYSA-N
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Patent
US05849732

Procedure details

Conc. hydrochloric acid (1.5 ml) was added to 30 ml of a methanol solution containing 2.2 g of [2-(3-phenyl-ureido)-4-methoxy-6-tert-butylphenoxy]methoxymethane and the mixture was stirred at room temperature for 1.5 hours. The solvent was removed under reduced pressure and the residue was extracted with ethyl acetate. The extract was washed and dried, and the solvent was removed under reduced pressure. Hexane was added to the residue and the resulting crystals were collected by filtration and recrystallized from a mixed solution of ethyl acetate and hexane to give 1.6 g of 2-(3-phenylureido)-4-methoxy-6-tert-butylphenol (yield: 83%, melting point: 147°-149° C., IR: 3400, 3350, 1670 cm-1).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
[2-(3-phenyl-ureido)-4-methoxy-6-tert-butylphenoxy]methoxymethane
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([NH:8][C:9](=[O:27])[NH:10][C:11]2[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:12]=2[O:13]COC)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO>[C:2]1([NH:8][C:9](=[O:27])[NH:10][C:11]2[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([C:23]([CH3:24])([CH3:26])[CH3:25])[C:12]=2[OH:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
[2-(3-phenyl-ureido)-4-methoxy-6-tert-butylphenoxy]methoxymethane
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(NC1=C(OCOC)C(=CC(=C1)OC)C(C)(C)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added to the residue
FILTRATION
Type
FILTRATION
Details
the resulting crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solution of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(NC1=C(C(=CC(=C1)OC)C(C)(C)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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